3-(3-Bromophenyl)-1-(3-fluorophenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNXDNUOSNPYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H14BrF
- Molecular Weight : Approximately 305.18 g/mol
- Structural Features : The compound consists of a propanone backbone with a bromophenyl group and a fluorophenyl group. The halogen substituents play a crucial role in determining its reactivity and interaction with biological targets.
Organic Synthesis
3-(3-Bromophenyl)-1-(3-fluorophenyl)propan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various synthetic pathways to create derivatives with enhanced properties.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6 to 12 μg/mL.
- Anticancer Properties : In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines, with an IC50 value of approximately 0.5 μM against human leukemia cells. This suggests its potential as a therapeutic agent in oncology.
Research indicates that the compound interacts with specific molecular targets, modulating enzyme activities and receptor functions. The presence of fluorine enhances binding affinity, making it a valuable candidate for drug discovery .
Antimicrobial Activity Study
A comprehensive study published in MDPI evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated strong inhibitory effects comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
Anticancer Research
Research focusing on the compound's effect on human leukemia cells revealed potent cytotoxicity. The study emphasizes the compound's ability to target cancer pathways, making it a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)-1-(3-fluorophenyl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
Halogenated Propiophenone Derivatives
Halogenated propiophenones are critical intermediates in coupling reactions. Key comparisons include:
Key Findings :
- Halogen Position and Size : Meta-substituted bromine (3-Br) reduces coupling yields compared to fluorine (3-F) due to steric hindrance and weaker electron-withdrawing effects .
- Electronic Effects : Fluorine’s strong electronegativity enhances reactivity in cross-coupling reactions, while bromine’s bulkiness may slow kinetics .
Enone Derivatives (Chalcones)
Enone analogs, such as (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, differ in having a conjugated double bond. These compounds exhibit distinct physicochemical and biological properties:
Key Findings :
- Conjugation Effects: Chalcones (enones) often show enhanced biological activity compared to saturated ketones, attributed to π-conjugation and planarity .
- Substituent Synergy: Combining electron-withdrawing groups (e.g., Br, NO₂) with electron-donating groups (e.g., OMe) can optimize bioactivity .
Difluorinated and Polyhalogenated Analogs
Difluoro and polyhalogenated derivatives highlight substituent effects on physical properties:
Key Findings :
Key Findings :
- Bromine vs. Fluorine : Brominated compounds often pose greater environmental toxicity compared to fluorinated analogs .
Biological Activity
3-(3-Bromophenyl)-1-(3-fluorophenyl)propan-1-one, also known as Bromo-3-(3-fluorophenyl)propiophenone, is a compound of significant interest in medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl rings, enhances its biological activity, making it a candidate for various pharmacological applications. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Weight: Approximately 305.16 g/mol
- Functional Groups: Aryl ketone with halogen substituents that influence reactivity and biological interactions.
Enzyme Interaction and Inhibition
Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activity. The halogen atoms enhance binding affinity due to increased hydrophobic interactions, which is critical for enzyme inhibition and receptor binding.
Table 1: Summary of Biological Activities
Antimicrobial Activity
The compound has demonstrated considerable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 1 to 2 µg/mL, indicating potent antibacterial activity.
Table 2: Antimicrobial Activity Data
| Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1 | High |
| Enterococcus faecalis | 2 | Moderate |
| Escherichia coli | 4 | Lower |
Case Study 1: Enzyme Inhibition
A study investigated the compound's inhibition of dopamine (DA) and norepinephrine (NE) uptake. Results indicated that it was significantly more potent than traditional inhibitors, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival. This suggests a promising avenue for developing new anticancer therapies.
Chemical Reactions Analysis
Reaction Mechanism:
-
Acylium ion formation : 3-Fluorobenzoyl chloride reacts with AlCl₃ to generate an acylium ion.
-
Electrophilic attack : The acylium ion undergoes electrophilic substitution at the para position of 3-bromobenzene.
-
Deprotonation : Stabilization of the intermediate by AlCl₃, followed by hydrolysis to yield the product.
Bromination Reactions
The compound’s bromine substituent enables further halogenation. A representative bromination process involves:
-
Reactant : 1-(3-Fluorophenyl)propan-1-one.
-
Reagent : Bromine (Br₂) in diethyl ether/DCM (1:5 v/v).
-
Conditions : Dropwise addition at 0°C, followed by warming to room temperature.
Key Observations:
-
Bromination occurs preferentially at the α-position of the ketone.
-
Steric hindrance from the 3-bromophenyl group limits reactivity at ortho positions.
Comparative Reaction Data
Theoretical Reactivity Profiles
While direct experimental data on oxidation or reduction is limited in accessible literature, its structural analogs suggest potential pathways:
-
Oxidation : Likely forms carboxylic acids via KMnO₄ under acidic conditions.
-
Reduction : LiAlH₄ could reduce the ketone to a secondary alcohol.
-
Nucleophilic Substitution : Bromine may be replaced by nucleophiles (e.g., amines) in polar aprotic solvents.
Preparation Methods
Friedel-Crafts Acylation
- Principle: This classical method involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.
- Procedure: 3-bromobenzene is reacted with 3-fluorobenzoyl chloride under anhydrous conditions to prevent hydrolysis of the acyl chloride. Aluminum chloride (AlCl₃) is commonly used as the Lewis acid catalyst.
- Reaction Conditions:
- Solvent: Anhydrous dichloromethane or carbon disulfide
- Temperature: Typically 0–25°C to control reactivity and minimize side reactions
- Stoichiometry: Equimolar or slight excess of acyl chloride to ensure complete acylation
- Outcome: Formation of this compound with moderate to high yield.
- Advantages: Straightforward, uses readily available reagents.
- Limitations: Requires strictly anhydrous conditions; potential for polyacylation or rearrangement side-products.
Palladium-Catalyzed Cross-Coupling Reactions
- Principle: Utilizes transition metal catalysis to form carbon-carbon bonds between aryl halides and organoboron compounds.
- Suzuki-Miyaura Coupling:
- Reactants: 3-bromophenylboronic acid and 3-fluorobenzoyl chloride derivatives or equivalents.
- Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
- Solvent: Mixtures of water and organic solvents like toluene or dioxane.
- Temperature: 80–100°C under inert atmosphere (nitrogen or argon).
- Outcome: High selectivity and yields, with tolerance to various functional groups.
- Advantages: Mild reaction conditions, broad substrate scope, and scalability.
- Limitations: Requires palladium catalysts which are costly; sensitive to catalyst poisoning.
Industrial Scale Synthesis
- Industrial production typically adapts the above methods with optimizations for cost-efficiency and purity.
- Parameters such as solvent recycling, catalyst loading, and reaction time are optimized.
- Purification generally involves crystallization or chromatographic techniques to achieve pharmaceutical-grade purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 3-bromobenzene, 3-fluorobenzoyl chloride | AlCl₃, anhydrous solvent, 0–25°C | 60–85 | Simple, cost-effective | Requires dry conditions, side reactions possible |
| Suzuki-Miyaura Coupling | 3-bromophenylboronic acid, aryl halide | Pd catalyst, base, 80–100°C, inert atmosphere | 75–90 | High selectivity, functional group tolerance | Catalyst cost, sensitive to impurities |
| Industrial optimized route | Adapted from above | Optimized catalyst loading and solvent recycling | 80–95 | Scalable, cost-optimized | Requires process control |
Detailed Research Findings
- Literature reports confirm that Friedel-Crafts acylation remains a reliable route for initial laboratory synthesis, especially when the starting halogenated aromatics are commercially available.
- The Suzuki-Miyaura coupling method offers superior selectivity and functional group tolerance, making it favorable for complex molecule synthesis and late-stage functionalization.
- A 2017 study on palladium-catalyzed reactions of bromoaryl ketones demonstrated efficient formation of aryl ketones with high yields and enantiomeric purity when chiral catalysts were employed, indicating potential for asymmetric synthesis routes related to these ketones (J. Org. Chem., 2017).
- Industrial patents and processes emphasize the importance of controlling moisture and temperature to prevent hydrolysis and side reactions, especially in Friedel-Crafts acylation.
Notes on Reaction Mechanisms and Conditions
- Friedel-Crafts Acylation: The mechanism involves the generation of an acylium ion intermediate from the acyl chloride and AlCl₃, which then electrophilically attacks the aromatic ring.
- Suzuki-Miyaura Coupling: Proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl ketone.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity.
- Purification: Column chromatography and recrystallization are standard for isolation of the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-bromophenyl)-1-(3-fluorophenyl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example, bromination of phenylacetone derivatives using -bromosuccinimide (NBS) with iron(III) bromide as a catalyst in dichloromethane at 0–25°C yields brominated intermediates. Fluorinated aromatic rings are typically introduced via nucleophilic aromatic substitution or cross-coupling reactions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control to minimize side reactions, and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- -NMR and -NMR : Identify substituent positions on aromatic rings (e.g., coupling constants for para/meta substitution) and ketone functionality. For example, -NMR peaks near δ 7.5–8.0 ppm indicate aromatic protons, while carbonyl carbons appear at ~200 ppm in -NMR .
- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1645 cm) and halogen presence (C-Br stretch at ~550–650 cm) .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns for bromine () .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Common contaminants include unreacted precursors (e.g., 3-bromophenyl derivatives) or byproducts from incomplete halogenation. Thermal gravimetric analysis (TGA) can detect solvent residues or decomposition products .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic transitions, frontier molecular orbitals (HOMO-LUMO gaps), and nonlinear optical (NLO) responses. For instance, dipole moment and polarizability calculations explain charge-transfer interactions between bromine and fluorine substituents, which influence NLO activity. Experimental validation via UV-Vis spectroscopy and hyper-Rayleigh scattering is critical .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
- Methodological Answer : If XRD data conflicts with NMR/IR results (e.g., unexpected bond lengths or substituent positions):
- Re-examine crystal quality (e.g., twinning, disorder) using SHELXL refinement tools.
- Validate hydrogen bonding patterns via graph-set analysis (e.g., Etter’s rules) to identify packing effects that might distort electronic properties .
- Cross-reference with solid-state NMR to reconcile solution vs. crystal structure discrepancies .
Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cytochrome P450 or kinases. The bromine atom’s electronegativity may enhance hydrophobic interactions with active sites .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptotic effects. Compare with halogen-substituted analogs to isolate substituent-specific activity .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The bulky bromine and fluorine substituents can hinder crystal packing. Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
